![molecular formula C22H22N2O7 B7688144 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide](/img/structure/B7688144.png)
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide
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Overview
Description
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide, also known as EPOC or AQ4N, is a prodrug that has been developed as an anticancer agent. It is a bioreductive agent that is activated under hypoxic conditions, which are often found in solid tumors.
Mechanism of Action
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is a bioreductive agent that is activated under hypoxic conditions. It is converted to a highly reactive species that can cause DNA damage and induce apoptosis in cancer cells. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has also been shown to inhibit the activity of HIF-1α, a transcription factor that is upregulated under hypoxic conditions and promotes tumor growth.
Biochemical and Physiological Effects:
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of radiation therapy. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is its specificity for hypoxic cancer cells. This makes it a promising candidate for combination therapy with radiation, which is known to induce hypoxia in tumors. However, 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is not effective against all types of cancer cells, and its efficacy may be limited by the availability of hypoxic regions in tumors.
Future Directions
Future research on 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide could focus on optimizing its delivery to hypoxic regions of tumors, improving its efficacy against a wider range of cancer cell types, and developing combination therapies that enhance its activity. Other potential applications of 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide could include imaging of hypoxic regions in tumors and treatment of other hypoxia-related diseases.
Synthesis Methods
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is synthesized by reacting 2-acetyl-3-ethoxyquinoxaline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydrogen peroxide to form the final product, 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide.
Scientific Research Applications
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been extensively studied as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is particularly effective against hypoxic cancer cells, which are often resistant to traditional chemotherapy. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has also been shown to enhance the efficacy of radiation therapy.
properties
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-5-30-15-7-8-16-18(11-15)24(27)21(13(2)25)17(23-16)12-31-22(26)14-6-9-19(28-3)20(10-14)29-4/h6-11H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDICRSZJGZAQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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